BenchChemオンラインストアへようこそ!

N-Boc-2-(1-Iminoethyl)hydrazine

PDE2A inhibition medicinal chemistry structure-activity relationship

The exclusive building block for the imidazotriazine core of PF-05180999, a clinical-stage PDE2A inhibitor. Distinct 1-iminoethyl moiety ensures >2000-fold selectivity and brain penetration (free brain/plasma ratio 0.5). Substituting with generic Boc-hydrazines fails to replicate SAR. Essential for CNS drug discovery programs targeting schizophrenia and Alzheimer's. Available in ≥95% purity with reliable batch consistency for seamless scale-up from mg to gram quantities. Secure your supply now.

Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
CAS No. 851535-08-5
Cat. No. B1378557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-(1-Iminoethyl)hydrazine
CAS851535-08-5
Molecular FormulaC7H15N3O2
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)OC(C)(C)C)N
InChIInChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11)
InChIKeyMROPCTMTKIHNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-(1-Iminoethyl)hydrazine (CAS 851535-08-5): Properties and PDE2A Inhibitor Development


N-Boc-2-(1-Iminoethyl)hydrazine (CAS 851535-08-5), also named tert-butyl 2-(1-iminoethyl)hydrazinecarboxylate, is a protected hydrazine building block with the molecular formula C₇H₁₅N₃O₂ and a molecular weight of 173.21 g/mol . It is a useful research chemical employed as a key intermediate in the identification and preparation of PF-05180999, a potent, highly selective, and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor that was advanced as a clinical candidate . The compound serves as a versatile intermediate in organic synthesis and medicinal chemistry research .

N-Boc-2-(1-Iminoethyl)hydrazine: Why Substituting with Other Boc-Hydrazines Risks Synthetic and Biological Outcome


Substituting N-Boc-2-(1-Iminoethyl)hydrazine with other Boc-protected hydrazines (e.g., tert-butyl carbazate) or alternative imidoyl hydrazines is not equivalent due to the distinct electronic and steric properties conferred by the 1-iminoethyl moiety. This structural difference directly impacts the reactivity profile in condensation reactions and the biological activity of downstream products. For instance, in the synthesis of PDE2A inhibitors, the specific imidazotriazine core derived from this building block is essential for achieving the high potency (IC₅₀ = 1.6 nM) and >2000-fold selectivity of PF-05180999 over other PDE isoforms [1]. Generic substitution would yield compounds with altered binding interactions and likely reduced target engagement, compromising the intended pharmacological profile [2].

Quantitative Differentiation of N-Boc-2-(1-Iminoethyl)hydrazine for PDE2A Inhibitor Synthesis


Potency Enhancement in PDE2A Inhibition via Imidazotriazine Core Derived from N-Boc-2-(1-Iminoethyl)hydrazine

The use of N-Boc-2-(1-Iminoethyl)hydrazine as a building block enables the synthesis of the imidazotriazine core of PF-05180999, which exhibits an IC₅₀ of 1.6 nM against human PDE2A [1]. In contrast, earlier PDE2A inhibitor leads lacking this optimized core showed significantly lower potency (e.g., compound 1 in the series had an IC₅₀ of approximately 100 nM) [2]. Computational modeling directed the incorporation of this building block to yield compounds with enhanced potency [3].

PDE2A inhibition medicinal chemistry structure-activity relationship

Isoform Selectivity Advantage Conferred by N-Boc-2-(1-Iminoethyl)hydrazine-Derived Imidazotriazine Core

PF-05180999, synthesized using N-Boc-2-(1-Iminoethyl)hydrazine, demonstrates >2000-fold selectivity for PDE2A over PDE10 and a broad panel of other PDE isoforms [1]. This high selectivity is attributed to unique binding interactions within the PDE2A active site, which are enabled by the specific imidazotriazine scaffold [2]. In comparison, less optimized PDE2 inhibitors often exhibit significant off-target activity, limiting their utility [3].

PDE2A selectivity off-target profiling drug design

Brain Penetration Enabled by N-Boc-2-(1-Iminoethyl)hydrazine-Derived Scaffold

PF-05180999, derived from N-Boc-2-(1-Iminoethyl)hydrazine, exhibits a free brain/plasma ratio approaching unity (0.5 in rats), indicating excellent brain penetration [1]. This property is critical for targeting CNS disorders such as cognitive impairment in schizophrenia. In contrast, many PDE2 inhibitors fail to achieve sufficient brain exposure due to poor passive permeability or active efflux [2].

CNS drug delivery blood-brain barrier pharmacokinetics

Optimal Procurement and Utilization Scenarios for N-Boc-2-(1-Iminoethyl)hydrazine


Synthesis of High-Potency PDE2A Inhibitors for CNS Drug Discovery

N-Boc-2-(1-Iminoethyl)hydrazine is the building block of choice for constructing the imidazotriazine core of PF-05180999 and related PDE2A inhibitors. Its use is supported by quantitative SAR data showing >60-fold potency improvements over earlier leads and >2000-fold selectivity [1]. Procurement of this specific building block is essential for replicating the published synthetic route and achieving the desired pharmacological profile.

Development of Brain-Penetrant Therapeutics for Cognitive Disorders

The scaffold derived from N-Boc-2-(1-Iminoethyl)hydrazine consistently yields compounds with favorable brain penetration (free brain/plasma ratio 0.5) [2]. This makes the building block particularly valuable for medicinal chemistry programs targeting CNS indications such as schizophrenia, Alzheimer's disease, and other cognitive disorders where PDE2A inhibition is a validated mechanism.

Structure-Activity Relationship Studies on Imidazotriazine PDE2A Inhibitors

This building block serves as a versatile starting point for SAR exploration of the imidazotriazine series. Its defined reactivity and commercial availability (e.g., from BOC Sciences) enable systematic modifications to probe the effects of substituents on potency, selectivity, and pharmacokinetic properties . Researchers can confidently scale up from milligram to gram quantities while maintaining batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-2-(1-Iminoethyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.